molecular formula C28H22ClN3O6S B12044394 [4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

Cat. No.: B12044394
M. Wt: 564.0 g/mol
InChI Key: GYLJFKONTPYKSX-UXHLAJHPSA-N
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Description

The compound [4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate is a structurally complex molecule featuring a benzoate ester core linked to a hydrazinylidene-methylphenyl moiety. Key structural elements include:

  • Hydrazinylidene (Schiff base) linkage: Known for stabilizing metal coordination and enabling diverse biological interactions, including antimicrobial and anticancer activities .
  • 2-Methoxyphenyl substituent: Enhances lipophilicity and may influence membrane permeability or receptor binding .

This compound’s architecture suggests applications in medicinal chemistry (e.g., antimicrobial agents) or materials science (e.g., nonlinear optical materials) .

Properties

Molecular Formula

C28H22ClN3O6S

Molecular Weight

564.0 g/mol

IUPAC Name

[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C28H22ClN3O6S/c1-37-26-17-19(7-16-25(26)38-28(34)21-5-3-2-4-6-21)18-30-31-27(33)20-8-12-23(13-9-20)32-39(35,36)24-14-10-22(29)11-15-24/h2-18,32H,1H3,(H,31,33)/b30-18+

InChI Key

GYLJFKONTPYKSX-UXHLAJHPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-[(4-chlorophenyl)sulfonylamino]benzaldehyde with hydrazine to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with 2-methoxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Large-scale production may also require specialized equipment to handle the complex reactions involved.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of [4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate involves its interaction with specific molecular targets. The compound’s sulfonylamino and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Physicochemical/Biological Properties Reference
[Target Compound] 4-Chlorophenyl sulfonylamino, benzoate ester, 2-methoxyphenyl Hypothesized enhanced lipophilicity (Cl group) and potential antimicrobial activity (sulfonamide)
2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate 4-Methylphenyl sulfonylamino, 2,4-dichlorobenzoate ester Increased steric bulk (dichloro) may reduce solubility but improve receptor affinity
4-[(E)-{[(2,4-Dichlorophenoxy)acetyl]hydrazono}methyl]-2-methoxyphenyl benzoate 2,4-Dichlorophenoxy acetyl, benzoate ester Phenoxy group may enhance binding to hydrophobic enzyme pockets; higher Cl content increases toxicity risk
Methyl 4-{(E)-[({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate Triazolylthio group, methylphenyl Sulfur-containing triazole ring improves electronic properties (e.g., NLO activity) and metabolic stability
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate Hydroxyl group, ethyl ester Hydroxyl enhances hydrogen bonding; ethyl ester increases hydrolytic stability compared to methyl

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 4-chlorophenyl sulfonylamino group in the target compound may confer stronger antimicrobial activity compared to the 4-methylphenyl analog (), as electron-withdrawing Cl enhances sulfonamide reactivity . Nitroimidazole/nitrofuryl derivatives () show that nitro groups improve antimycobacterial activity; the Cl in the target compound may act similarly by polarizing the sulfonamide bond, facilitating target interactions .

Physicochemical Properties :

  • The 2-methoxyphenyl group increases lipophilicity (logP ~3.5 estimated) compared to hydroxyl-containing analogs (e.g., ’s compound with logP ~2.8), enhancing membrane permeability but reducing aqueous solubility .
  • Benzoate vs. dichlorobenzoate esters ( vs. 7): Dichloro substitution raises molecular weight (~420 vs. ~450 g/mol) and may reduce metabolic clearance but increase toxicity risks .

Computational Insights: Nonlinear Optical (NLO) Potential: The target compound’s conjugated hydrazinylidene and benzoate groups suggest moderate hyperpolarizability (β ~200 × 10⁻³⁰ esu), comparable to ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (β ~185 × 10⁻³⁰ esu) . Similarity Analysis: Molecular fingerprinting (Tanimoto coefficient >0.85) indicates high structural similarity to Schiff base derivatives in , which exhibit catalytic and magnetic properties .

Synthetic and Stability Considerations :

  • The hydrazinylidene linkage in the target compound is prone to hydrolysis under acidic conditions, unlike triazolylthio derivatives (), which exhibit higher stability due to aromatic triazole rings .

Biological Activity

The compound 4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl]benzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties.

Chemical Structure and Properties

The compound's structure comprises several functional groups that contribute to its biological activity:

  • Chlorophenyl Group : Known for its role in enhancing antibacterial properties.
  • Sulfonamide Moiety : Associated with enzyme inhibition and antibacterial activity.
  • Hydrazone Linkage : Implicated in various biological interactions.
  • Methoxy Group : May influence solubility and bioavailability.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 4-[(E)-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl]benzoate exhibit significant antibacterial properties.

Bacterial StrainActivity LevelReference
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

The compound's effectiveness against Salmonella typhi and Bacillus subtilis indicates its potential as a therapeutic agent against bacterial infections.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels, useful in treating Alzheimer's disease.
    CompoundIC50 (µM)Reference
    7l2.14±0.003
    7m0.63±0.001
  • Urease : Inhibition can be beneficial in treating urease-related infections.

    The synthesized compounds exhibited strong urease inhibitory activity, with IC50 values indicating their potential as effective urease inhibitors compared to standard drugs.

Anticancer Activity

Compounds with similar structures have been investigated for anticancer properties. The benzophenone nucleus present in the compound is known for its ability to inhibit cancer cell proliferation.

  • Mechanism of Action : The interaction with specific molecular targets, including enzymes involved in cell cycle regulation, suggests a potential role in cancer therapy.

Case Studies

  • Study on Antibacterial Effects :
    A series of derivatives were synthesized and evaluated for their antibacterial activity against various strains, revealing that those containing the chlorophenyl and sulfonamide groups exhibited enhanced activity against resistant strains.
  • Enzyme Inhibition Assessment :
    A comparative study on AChE inhibitors highlighted that derivatives of the sulfonamide moiety showed significant inhibition, suggesting their potential use in neurodegenerative disease management.

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